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Author: BenchChem Technical Support Team. Date: December 2025

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An In-depth Technical Guide to Sotorasib

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sotorasib, marketed under the brand names Lumakras and Lumykras, is a first-in-class, orally active inhibitor of the KRASG12C protein mutation.[1][2] This mutation is a key driver in several types of cancer. The development of sotorasib represents a significant breakthrough, targeting a protein that was long considered "undruggable".[3] This guide provides a comprehensive overview of sotorasib, including its mechanism of action, associated signaling pathways, quantitative data from clinical trials, and detailed experimental protocols.

Mechanism of Action

Sotorasib functions as a highly specific, covalent inhibitor of the KRASG12C mutant protein.[3] [4] The KRAS protein is a small GTPase that acts as a molecular switch in intracellular signaling pathways, regulating cell proliferation, differentiation, and survival.[1] It cycles between an active GTP-bound state and an inactive GDP-bound state.[1][2]

The G12C mutation, a single point mutation at codon 12, results in the substitution of glycine with cysteine.[1] This change impairs the protein's ability to hydrolyze GTP, locking it in a perpetually active state and leading to uncontrolled cell growth and tumor formation.[1][5]







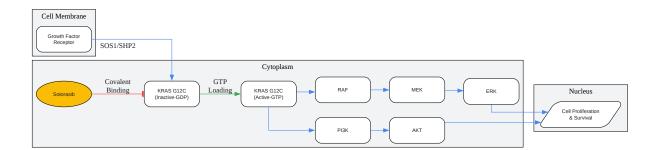
Sotorasib selectively and irreversibly binds to the cysteine residue of the KRASG12C mutant. [3][4] This covalent bond is formed within a transiently accessible pocket, known as the switch-II pocket, only when the protein is in its inactive, GDP-bound state.[1][3] By binding to this pocket, sotorasib traps the KRASG12C protein in its inactive conformation, preventing the exchange of GDP for GTP.[3][4] This effectively blocks the downstream signaling cascades that drive oncogenesis.[3][4]

Signaling Pathways

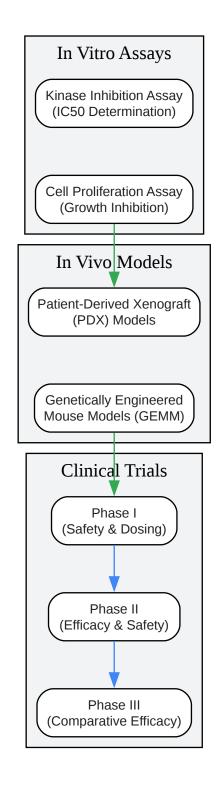
The primary downstream signaling pathways hyperactivated by the KRASG12C mutation and subsequently inhibited by sotorasib are the MAPK (mitogen-activated protein kinase) and PI3K (phosphoinositide 3-kinase) pathways.[4] By locking KRASG12C in an inactive state, sotorasib prevents the activation of RAF, MEK, and ERK kinases in the MAPK cascade, which are crucial for transmitting growth signals to the nucleus.[3][4] This inhibition leads to decreased cell proliferation and the promotion of apoptosis in cancer cells.[4]

Furthermore, sotorasib has been shown to modulate the tumor microenvironment. Studies indicate that it can promote the expansion of tumor-infiltrating lymphocytes and enhance the signaling of TNF α and IFN γ , suggesting a role in augmenting the anti-tumor immune response. [6]









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- To cite this document: BenchChem. [[Substitute "Compound Name" for the correct term]].
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